Methyl beta-D-xylopyranoside

概要

説明

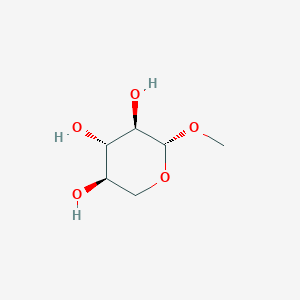

Methyl beta-D-xylopyranoside is a methyl glycoside that is beta-D-xylose in which the hydrogen of the anomeric hydroxy group is replaced by a methyl group . It is a xylose derivative and a methyl glycoside .

Synthesis Analysis

Selective pivaloylations of methyl beta-D-xylopyranoside have been studied under various reaction conditions . Partially pivaloylated products were submitted to additional acetylations . The structures were established by 1H NMR spectroscopy .Molecular Structure Analysis

The molecular formula of Methyl beta-D-xylopyranoside is C6H12O5 . Its molecular weight is 164.16 g/mol . The InChI string is InChI=1S/C6H12O5/c1-10-6-5 (9)4 (8)3 (7)2-11-6/h3-9H,2H2,1H3/t3-,4+,5-,6-/m1/s1 .Chemical Reactions Analysis

Density functional theory calculations on complexes of 4C1, 1C4 and 2SO ring conformations of methyl β-d-xylopyranoside 1 with divalent metal cations, M = Mg2+, Ca2+, Zn2+, and Cd2+, are presented .Physical And Chemical Properties Analysis

Methyl beta-D-xylopyranoside is a white to off-white powder . It is soluble in water .科学的研究の応用

Biosynthesis of Glycosaminoglycans

Methyl beta-D-xylopyranoside serves as an activator in the biosynthesis of glycosaminoglycans (GAGs). GAGs are essential macromolecules that play a crucial role in the extracellular matrix of animal tissues, contributing to various biological functions such as cell signaling and regulation . The compound’s role in the biosynthesis pathway is pivotal for the production of proteoglycans, which are integral to cellular functions and pharmaceutical applications.

Enzyme Inhibition

In biochemical research, Methyl beta-D-xylopyranoside is utilized for enzyme inhibition studies. It helps in understanding the mechanism of action of various enzymes, particularly those involved in carbohydrate metabolism. By inhibiting specific enzymes, researchers can study the metabolic pathways and potentially develop inhibitors that can serve therapeutic purposes .

Surfactant Applications

The compound’s structural properties make it suitable for use as a surfactant. In scientific research, surfactants are used to alter surface tension, which can be beneficial in various applications, including the formulation of reagents and the stabilization of mixtures in biochemical assays .

Organic Synthesis

Methyl beta-D-xylopyranoside is a key starting material in organic synthesis, especially in the construction of complex molecules. Its use in regioselective enzymatic acetylation and deacetylation is crucial for the synthesis of modified carbohydrates, which have applications ranging from material science to the development of new drugs .

Pharmaceutical Research

In pharmaceutical research, Methyl beta-D-xylopyranoside is used as a building block for the synthesis of various drug candidates. Its role in the modification of sugar structures is significant for the development of new therapeutic agents, particularly those targeting carbohydrate-recognizing proteins .

Biotechnology

The compound finds applications in biotechnology, especially in the field of enzyme technology. It is used in studies assessing the versatility of protecting groups for pentopyranosides and in investigations involving transacetylations to carbohydrates catalyzed by acetylxylan esterase .

Safety and Hazards

Methyl beta-D-xylopyranoside should be kept away from food, drink, and animal feeding stuffs . It should be stored in a cool place and the container should be kept tightly sealed when not in use . In case of skin contact, wash off with soap and plenty of water . If inhaled, move the person into fresh air .

将来の方向性

作用機序

Target of Action

Methyl Beta-D-Xylopyranoside is a synthetic organic compound . It primarily targets enzymes such as acetylxylan esterase . These enzymes play a crucial role in the breakdown of complex carbohydrates, specifically in the hydrolysis of the ester linkages in xylan .

Mode of Action

Methyl Beta-D-Xylopyranoside interacts with its target enzymes by serving as a substrate . In the presence of acetylxylan esterase, it undergoes transacetylation, a process where an acetyl group is transferred from one molecule to another .

Biochemical Pathways

The interaction of Methyl Beta-D-Xylopyranoside with acetylxylan esterase affects the biochemical pathway of xylan degradation . Xylan, a complex polysaccharide, is broken down into simpler sugars, which can then be metabolized by the organism for energy .

Pharmacokinetics

Its solubility in water suggests that it may be readily absorbed and distributed in aqueous biological systems .

Result of Action

The action of Methyl Beta-D-Xylopyranoside results in the breakdown of complex carbohydrates, facilitating their utilization for energy . This can have significant implications in various biological and industrial applications, such as biofuel production.

Action Environment

The action of Methyl Beta-D-Xylopyranoside can be influenced by various environmental factors. For instance, the presence of an organic solvent has been shown to affect the transacetylation process catalyzed by acetylxylan esterase

特性

IUPAC Name |

(2R,3R,4S,5R)-2-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDGHWFPLXXWRD-JGWLITMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883469 | |

| Record name | .beta.-D-Xylopyranoside, methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl beta-D-xylopyranoside | |

CAS RN |

612-05-5 | |

| Record name | Methyl β-D-xylopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | .beta.-D-Xylopyranoside, methyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .beta.-D-Xylopyranoside, methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl β-D-xylopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)